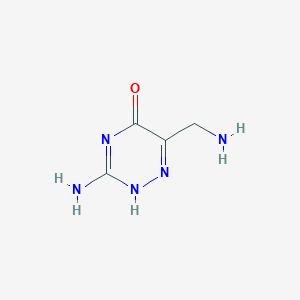

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one

Descripción general

Descripción

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one is a heterocyclic compound that contains a triazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyanoguanidine with formaldehyde and ammonia, followed by cyclization to form the triazine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The amino and aminomethyl groups enable nucleophilic substitution at specific positions on the triazine ring. Key observations include:

- Reaction with alkyl halides under basic conditions leads to alkylation at the N4 position .

- Acyl chlorides selectively target the aminomethyl group (-CH2NH2), forming amide derivatives .

Table 1: Nucleophilic Substitution Examples

Condensation Reactions

The triazine core participates in condensation reactions with carbonyl-containing compounds:

- 1,2-Diketones react via hydrazide intermediates to form trisubstituted triazines (Scheme 1) .

- Thiosemicarbazide generates thiosemicarbazone derivatives, which cyclize to form fused heterocycles .

Mechanistic Insight :

In acetic acid/ammonium acetate buffer, the aminomethyl group acts as a directing group, enabling regioselective C5 functionalization . Unsymmetrical diketones produce regioisomers resolved via supercritical fluid chromatography (SFC) .

Cyclization and Ring Closure

Controlled cyclization expands the compound’s utility in heterocyclic chemistry:

- Phosphoryl trichloride induces cyclization with amino acids, forming imidazo-triazinones relevant to nucleoside analogs .

- Sulfanilamide in DMF facilitates nucleophilic attack at the SH group, yielding 4-aryl-triazinone derivatives .

Table 2: Cyclization Outcomes

| Cyclizing Agent | Product Class | Application |

|---|---|---|

| POCl3 | Imidazo[5,1-f]triazinones | C-nucleoside mimics |

| Sulfanilamide | 4-Aryl-triazinones | Antimicrobial agents |

Functionalization via Amide Coupling

The aminomethyl group undergoes coupling reactions:

- Carbodiimide-mediated coupling with carboxylic acids produces amides with enhanced Syk kinase inhibition (pIC50 = 7.27 ± 0.04) .

- EEDQ (Ethoxycarbonyl-1,2-dihydroquinoline) enables peptide bond formation without racemization .

Example :

Reaction with 2-ethoxy-N-ethoxycarbonyl-1,2-dihydroquinoline yields amides that cyclize to imidazo-triazinones under POCl3 .

Regioselectivity and Stereochemical Considerations

Unsymmetrical reactions require careful control:

- Regioisomer separation : SFC achieves >95% purity for 5,6-diaryl triazine isomers .

- X-ray crystallography confirms the 5-phenyl/6-benzoic acid configuration in derivatives .

Table 3: Regioselectivity in Unsymmetrical Reactions

| Diketone Type | Major Product Configuration | HPLC Retention Time (min) |

|---|---|---|

| Phenylglyoxal | 5-Phenyl, 6-CO2H | 12.3 |

| 2-Pyridyl diketone | 5-Pyridyl, 6-NH2 | 9.8 |

Reduction and Hydrogenation

Catalytic hydrogenation modifies the triazine scaffold:

- Pd/C under H2 reduces C=N bonds, yielding dihydrotriazinone intermediates .

- Selective reduction of nitro groups retains the aminomethyl functionality .

Biological Activity Correlation

Reaction products exhibit pharmacological potential:

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The compound can be synthesized through various methods that typically involve the reaction of aminomethyl derivatives with triazine precursors. The synthesis often requires careful control of reaction conditions to yield high-purity products. Its molecular formula is with a molecular weight of 201.18 g/mol, indicating its potential as a small molecule drug candidate.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of 3-amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one. For instance:

- A study reported the synthesis of new derivatives that exhibited significant antibacterial activity against pathogenic microorganisms such as Staphylococcus aureus and Escherichia coli. The compounds demonstrated a marked reduction in bacterial growth over time, suggesting their potential as effective antimicrobial agents .

- Another investigation into the antimicrobial activity of related triazine compounds showed promising results against various bacterial strains and fungi, indicating that modifications to the triazine structure could enhance efficacy .

Anticancer Activity

The compound has also been explored for its anticancer properties:

- Patents indicate that derivatives of this compound can act as inhibitors of the mammalian target of rapamycin (mTOR), a critical pathway involved in cancer cell proliferation. These compounds are being investigated for their ability to treat various cancers including non-small cell lung cancer and renal cell carcinoma .

- The inhibition of mTOR activity is particularly relevant given its association with several human cancers and hamartoma syndromes. The development of more potent mTOR inhibitors could lead to improved therapeutic strategies for resistant cancer types .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized several derivatives of this compound and evaluated their antimicrobial activity. Notably, compounds with specific acyl or aryl substitutions showed enhanced activity against Staphylococcus aureus, with some achieving nearly complete inhibition at concentrations lower than those required for standard antibiotics .

Case Study 2: Cancer Treatment Development

In another investigation focused on the anticancer potential of triazine derivatives, researchers synthesized compounds targeting mTOR pathways. Early results from in vitro studies indicated that these new agents not only inhibited mTOR but also affected related kinases involved in tumor growth signaling pathways. This dual action may provide a broader spectrum of antitumor activity compared to existing therapies .

Mecanismo De Acción

The mechanism by which 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one exerts its effects involves interactions with specific molecular targets. These interactions can disrupt biological pathways, leading to the desired therapeutic or biological effects. For example, in antimicrobial applications, the compound may inhibit key enzymes or disrupt cell membrane integrity.

Comparación Con Compuestos Similares

Similar Compounds

3-Amino-1,2,4-triazine: Lacks the aminomethyl group, which may affect its reactivity and applications.

6-Amino-1,2,4-triazine: Similar structure but different substitution pattern, leading to different chemical properties.

1,2,4-Triazine-3,5-diamine:

Uniqueness

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Actividad Biológica

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one is a heterocyclic organic compound with significant biological activity. Its structure, characterized by a triazine ring with amino and aminomethyl substituents, positions it as a potential candidate in various therapeutic applications. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 129.13 g/mol

- Key Functional Groups : Amino group and aminomethyl group

The presence of these functional groups contributes to the compound's reactivity and biological properties, making it a subject of interest in medicinal chemistry.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often involving the reaction of triazine derivatives with amines or other nucleophiles. The specific conditions and reagents used can influence the yield and purity of the final product.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance:

- Activity Against Bacteria : A series of derivatives were tested against various bacterial strains including Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. Some derivatives exhibited sensitivities ranging from 77% to 100% compared to positive controls .

- Fungal Activity : The compound also showed activity against fungal strains such as Candida albicans and Aspergillus brasiliensis.

Antitumor Activity

The compound has been investigated for its potential antitumor effects. Research indicates that triazine derivatives can inhibit cell proliferation in cancer cell lines:

- Mechanism of Action : The inhibition of mTOR (mechanistic target of rapamycin) pathways has been associated with the antitumor activity of related compounds. mTOR plays a crucial role in regulating cell growth and metabolism .

- Case Studies : In vitro studies demonstrated that certain triazine derivatives could significantly reduce viability in cancer cell lines, suggesting a promising avenue for further development as anticancer agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

| Substituent | Effect on Activity |

|---|---|

| Amino group | Enhances reactivity and biological interactions |

| Aminomethyl group | Increases solubility and potential bioavailability |

The presence of electron-withdrawing groups has been shown to enhance antimicrobial activity, while specific substitutions can improve antitumor efficacy by modulating interactions with cellular targets .

Propiedades

IUPAC Name |

3-amino-6-(aminomethyl)-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O/c5-1-2-3(10)7-4(6)9-8-2/h1,5H2,(H3,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWUTTGSLSPKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NN=C(NC1=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.